GNE-8324
Overview
Description
The compound “6-[[ethyl-(4-Fluorophenyl)amino]methyl]-2,3-Dihydro-1~{h}-Cyclopenta[3,4][1,3]thiazolo[1,4-~{a}]pyrimidin-8-One” is a non-polymer with a molecular weight of 343.418. It has a formula of C18H18FN3OS .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .Physical and Chemical Properties Analysis
The compound is a non-polymer and has a molecular weight of 343.418 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods :
- Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin derivatives have been synthesized using a cyclocondensation method. The compounds showed significant antimicrobial activity, indicating their potential in pharmaceutical applications (Khobragade et al., 2010).
- A series of thiazolo [3,2-a] pyrimidine derivatives were synthesized using 4-fluoroaniline and ethylacetoacetate. These compounds exhibited significant anti-inflammatory and antinociceptive activities (Alam et al., 2010).
Reactivity and Chemical Transformations :
- Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones exhibited interesting reactivity, leading to the formation of new pentacyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety. These compounds showed promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Biological Activity and Applications
Antimicrobial Activity :
- Novel thiazolo[4,5-d]pyrimidines were synthesized, and one compound, in particular, showed a significant inhibitory effect against Gram-positive bacteria and yeasts (Balkan et al., 2001).
- New heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety showed promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).
Anticancer and Anti-inflammatory Properties :
- Pyrazolopyrimidines derivatives were synthesized and showed potent to moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) cell line. This indicates their potential in cancer treatment strategies (Rahmouni et al., 2016).
Structural Studies and Supramolecular Aggregation :
- Various thiazolo[3,2-a]pyrimidine derivatives were synthesized and their structures evaluated crystallographically. The compounds showed different intermolecular interactions and packing features, which are crucial for their chemical reactivity and potential pharmaceutical applications (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
10-[(N-ethyl-4-fluoroanilino)methyl]-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-2-21(14-8-6-12(19)7-9-14)11-13-10-17(23)22-15-4-3-5-16(15)24-18(22)20-13/h6-10H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFOAQLSFHEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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